1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride
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Overview
Description
1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride is a chemical compound with the molecular formula C10H14ClN5. It is known for its unique structure, which includes a tetrazole ring—a five-membered ring containing four nitrogen atoms. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors, such as 2,6-dimethylphenylhydrazine with sodium azide under acidic conditions.
Attachment of the Ethanamine Group: The tetrazole intermediate is then reacted with ethylamine in the presence of a suitable catalyst to form the desired ethanamine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for the cyclization step and continuous flow systems for the subsequent reactions to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amine derivatives.
Scientific Research Applications
1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)-1H-tetrazole: This compound shares the tetrazole ring structure but lacks the ethanamine group.
2,6-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound, it lacks the tetrazole ring.
Tetrazole derivatives: Other tetrazole-containing compounds with varying substituents.
Uniqueness: 1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride is unique due to its specific combination of a tetrazole ring and an ethanamine group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.ClH/c1-7-5-4-6-8(2)10(7)16-11(9(3)12)13-14-15-16;/h4-6,9H,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOHNJYRHVWDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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